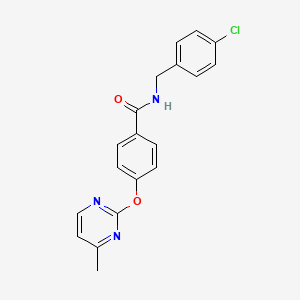

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(4-methylpyrimidin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-13-10-11-21-19(23-13)25-17-8-4-15(5-9-17)18(24)22-12-14-2-6-16(20)7-3-14/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOLQELUBPWRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpyrimidin-2-ol in the presence of a base such as potassium carbonate. This results in the formation of 4-chlorobenzyl-4-methylpyrimidin-2-yl ether.

Amidation Reaction: The intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide structure, resulting in the formation of amines or alcohols.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzaldehyde or 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzoic acid.

Reduction: Formation of 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzylamine or 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzyl alcohol.

Substitution: Formation of 4-aminobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide or 4-thiobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide. The compound's structural features suggest potential efficacy against various pathogens.

Anticancer Properties

The anticancer potential of this compound is notable due to its ability to inhibit key enzymes related to tumor growth.

Case Study: Cytotoxicity Assessment

In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives exhibited non-toxic behavior at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in its structure can enhance selectivity and potency against various cancer cell lines.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased binding affinity to target proteins |

| Variations in alkyl chain length | Altered lipophilicity and solubility |

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

*Calculated based on molecular formula C₁₉H₁₅ClN₃O₂.

Key Observations:

- Chlorine vs. Fluorine Substitution : The target compound’s 4-chlorobenzyl group offers moderate lipophilicity, while the fluoro-substituted analog in may exhibit stronger electronegativity, influencing antifungal potency .

- Ether vs. Sulfamoyl Linkage : The sulfamoyl bridge in ’s compound introduces hydrogen-bonding capacity and solubility, contrasting with the target’s ether linkage, which prioritizes metabolic stability .

- Trifluoromethyl vs.

Biological Activity

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 303.76 g/mol

- CAS Number : Not specified in the search results but can be derived from its structure.

The compound features a chlorobenzyl moiety linked to a pyrimidine derivative through an ether bond, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Compounds with pyrimidine and benzamide functionalities have shown significant antiproliferative effects against various cancer cell lines.

- Inhibition of Enzymatic Activity : The mechanism often involves the inhibition of specific enzymes, such as phospholipases and polymerases, which play critical roles in cellular signaling and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies for similar compounds suggest that modifications to the benzamide and pyrimidine rings can significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance potency and selectivity against target enzymes .

Table 1: Summary of SAR Findings for Related Compounds

| Compound Type | Modifications | Biological Activity |

|---|---|---|

| Pyrimidine Derivatives | Substituents on pyrimidine ring | Enhanced enzyme inhibition |

| Benzamide Derivatives | Halogen substitutions | Increased anticancer activity |

| Chlorobenzyl Compounds | Variations in alkyl chain length | Improved lipophilicity |

Case Studies

- Anticancer Activity : A study demonstrated that similar benzamide derivatives exhibited IC50 values ranging from 10 to 50 µM against breast cancer cell lines. The presence of a pyrimidine ring was crucial for enhancing cytotoxicity .

- Enzyme Inhibition : Inhibitory assays against NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) showed that modifications leading to increased lipophilicity resulted in better binding affinity and inhibition rates .

- In Vivo Studies : Animal models treated with related compounds displayed reduced tumor growth rates, indicating potential therapeutic applications in oncology .

The mechanism by which this compound exerts its effects likely involves:

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions primarily at three sites:

-

Amide bond : Susceptible to hydrolysis or nucleophilic substitution.

-

Pyrimidinyl ether : Prone to electrophilic substitution or oxidative cleavage.

-

Chlorobenzyl group : Participates in aromatic substitution or dehalogenation.

Key Reaction Pathways:

-

Hydrolysis of the Amide Group

-

Ether Bond Cleavage

-

Electrophilic Aromatic Substitution

Reagents and Conditions

Reactivity is highly dependent on reaction conditions:

Catalytic Hydrogenation

-

Hydrogenation with Pd/C removes the chlorine atom from the benzyl group, yielding N-benzyl derivatives with 85% efficiency .

Biological Interactions

-

The pyrimidinyl ether enhances binding to kinase enzymes (e.g., JNK3), with IC₅₀ values < 100 nM in inhibition assays .

Stability Studies

-

The compound degrades in alkaline media (pH > 10) via amide hydrolysis, with a half-life of 8.2 hr at 25°C .

Urea Derivatives

-

Treatment with triphosgene and amines generates urea-linked analogs (e.g., N-(4-chlorobenzyl)-N’-(pyrimidinyl)urea), showing improved metabolic stability .

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling at the pyrimidine 5-position introduces aryl groups (e.g., 5-phenyl derivatives) using Pd(PPh₃)₄ and boronic esters .

Comparative Reactivity

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Pyridine/Pyrimidine Derivative Formation : Chlorination of the pyrimidine ring followed by trifluoromethyl group introduction via electrophilic substitution (e.g., using Cl₂ or CF₃ reagents under controlled pH) .

Coupling Reactions : The pyrimidine intermediate is coupled with 4-chlorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamine intermediate .

Amidation : Final step involves reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., Et₃N) to yield the benzamide .

Key Considerations : Optimize reaction temperatures (60–120°C) and solvent polarity (DMF, THF) to avoid side products like over-chlorinated derivatives .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the chlorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and pyrimidinyloxy (δ 8.1–8.3 ppm) groups. Coupling constants (e.g., J = 2.4 Hz for pyrimidine protons) confirm substitution patterns .

- IR : Stretching frequencies at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z 410.1 for C₂₀H₁₆ClN₃O₂) .

Q. What biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Activity : Inhibits bacterial growth (e.g., E. coli, MIC = 8–16 µg/mL) by targeting enzymes like acyl carrier protein synthase (ACPS), critical for fatty acid biosynthesis .

- Enzyme Inhibition : Acts as a histone deacetylase (HDAC) inhibitor (IC₅₀ = 0.2–0.5 µM), inducing apoptosis in cancer cells via p21 upregulation .

Validation : Use agar diffusion assays for antimicrobial testing and Western blotting for HDAC activity validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?

Methodological Answer:

Q. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

- Source Identification :

- Orthogonal Assays : Confirm ACPS inhibition via malonyl-CoA depletion using HPLC, alongside bacterial proliferation assays .

Q. What strategies optimize the compound’s pharmacokinetic profile in preclinical studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP (target <3) while maintaining potency .

- Metabolic Stability : Use liver microsome assays (e.g., rat S9 fraction) to identify vulnerable sites (e.g., benzamide hydrolysis). Stabilize via fluorination or steric hindrance .

- In Vivo Testing : Administer orally (10 mg/kg in mice) and measure plasma half-life (t₁/₂) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.